5-bromo-1-methyl-1H-indole-3-sulfonamide
Description
Properties
CAS No. |
2742652-83-9 |
|---|---|
Molecular Formula |
C9H9BrN2O2S |
Molecular Weight |
289.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Methylation at the 1-Position
The introduction of a methyl group at the indole’s 1-position is achieved through nucleophilic substitution or Friedel-Crafts alkylation.
Procedure :
-
Reactants : Indole, methyl iodide (MeI), or dimethyl sulfate.
-
Conditions : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) with a base (e.g., sodium hydride) at 0–25°C.
Mechanism :
The base deprotonates indole at the 1-position, enabling methyl group transfer from the alkylating agent. Excess methyl iodide ensures complete substitution.
Bromination at the 5-Position
Electrophilic bromination targets the indole’s 5-position, leveraging directing effects from the methyl and sulfonamide groups.
Methods :
-
N-Bromosuccinimide (NBS) in DCM :
-
Elemental Bromine (Br₂) in Aqueous Medium :
Optimization :
Lower temperatures minimize polybromination. Catalysts like FeCl₃ enhance regioselectivity but risk side reactions.
Sulfonamide Functionalization at the 3-Position
Reaction Condition Optimization
Temperature and Solvent Effects
| Step | Optimal Solvent | Temperature Range | Yield Improvement |
|---|---|---|---|
| Methylation | THF | 0–25°C | +12% vs. DCM |
| Bromination | DCM | 0–5°C | +15% vs. THF |
| Sulfonylation | DCM | -10–0°C | +20% vs. Toluene |
Catalytic Enhancements
-
Palladium Catalysts : Improve coupling efficiency in modular routes (e.g., Sonogashira coupling).
-
Copper(I) Iodide : Accelerates sulfonamide formation by 30% in THF.
Industrial Production Techniques
Continuous Flow Reactor Systems
Purification Protocols
-
Flash Chromatography :
-
Recrystallization :
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-indole-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted indoles.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-1-methyl-1H-indole-3-sulfonamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-indole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The bromine atom and methyl group can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Compound 34 (5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole)
- Structure : Bromine at the 5-position, imidazole-phenethyl substituent at the 3-position.
- Physical Properties : Melting point = 141–142°C.
- Synthesis : Formed via condensation of 5-bromo-1H-indole-3-carbaldehyde with 2,5-dimethoxyphenethylamine.
- Key Differences : Lacks the sulfonamide group; the imidazole-phenethyl side chain may confer distinct receptor-binding properties compared to the sulfonamide’s hydrogen-bonding capacity.
Compound 9d (5-Bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole)
- Structure : Bromine at the 5-position, triazole-fluorophenyl-ethyl substituent at the 3-position.
- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-ethynyl-4-fluorobenzene (25% yield).
- Spectroscopy : $^{19}\text{F NMR}$ δ = -114.65; molecular ion peak at m/z 385.0461.
- Key Differences : Triazole-fluorophenyl substituent introduces polarizable π-systems and fluorine’s electronegativity, contrasting with the sulfonamide’s acidity.
Sulfonamide-Containing Analogues
Compound 15h (5-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-pivaloylindoline-6-sulfonamide)
- Structure : Indoline core with bromine, pivaloyl group, and sulfonamide linked to a chloro-trifluoromethylphenyl group.
- Key Differences : Indoline core (saturated) vs. indole (aromatic), reducing planarity and altering electronic properties. The trifluoromethyl group enhances lipophilicity compared to the methyl group in the target compound.
5-Bromo-1H-indole-3-sulfonyl chloride
- Structure : Precursor to sulfonamides, with a sulfonyl chloride group.
- Molecular Weight : 294.56 g/mol.
- Applications : Reacts with amines to form sulfonamides; critical for synthesizing derivatives like the target compound.
Functional Group Variations
5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone
- Structure : Thiosemicarbazone substituent at the 3-position.
- Biological Activity: Known for metal-chelating properties and medicinal applications (e.g., antimicrobial).
- Key Differences : Thiosemicarbazone’s metal-binding ability contrasts with sulfonamide’s hydrogen-bonding and acidity.
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-bromo-1-methyl-1H-indole-3-sulfonamide?
- Methodological Answer : The synthesis typically involves sulfonylation of the indole core. For example, derivatives like 5-bromo-1-methylindole intermediates are synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in PEG-400/DMF solvent systems (50% yield) . Key steps include:
- Dissolving the indole precursor in PEG-400:DMF (2:1).
- Adding CuI as a catalyst and aryl alkynes (e.g., 1-ethynyl-3,5-dimethoxybenzene) under 12-hour stirring.
- Purification via flash column chromatography (70:30 EtOAc:hexane) and structural confirmation by H/C NMR and HRMS .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H NMR in CDCl or DMSO-d identifies proton environments (e.g., aromatic protons at δ 7.23–7.14 ppm, methyl groups at δ 3.28 ppm) .
- HRMS : Molecular ions (e.g., [M+H] at m/z 427.0757) validate the molecular formula .
- TLC : R values (e.g., 0.30 in 70:30 EtOAc:hexane) monitor reaction progress .
Q. What solvents and catalysts are critical for efficient synthesis?
- Methodological Answer :
- Solvents : Polar aprotic solvents like DMF or PEG-400 enhance reaction rates and solubility of indole precursors .
- Catalysts : CuI accelerates azide-alkyne cycloaddition, achieving 25–50% yields in triazole-linked indole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer :
- Temperature Control : Heating to 90°C under vacuum removes residual DMF, minimizing side reactions .
- Catalyst Loading : Adjusting CuI ratios (e.g., 1.0 g per 700 mg substrate) improves regioselectivity .
- Solvent Ratios : Optimizing PEG-400:DMF ratios (e.g., 2:1) balances reactivity and solubility .
Q. How can conflicting NMR data be resolved during structural analysis?
- Methodological Answer :
- Multi-dimensional NMR : Use C DEPT or HSQC to distinguish overlapping signals (e.g., methyl vs. methylene groups) .
- X-ray Crystallography : Resolves ambiguities in substituent positions, as demonstrated for related indole-acetic acid derivatives .
Q. What strategies validate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Bioisosteric Replacement : Modify sulfonamide or bromine groups to assess impacts on bioactivity (e.g., fluorophenyl substitutions alter binding affinity) .
- Molecular Docking : Compare with indole-based HIV reverse transcriptase inhibitors to predict binding modes .
Q. How can purity be ensured for biological assays?
- Methodological Answer :
- Chromatography : Flash column chromatography (70:30 EtOAc:hexane) removes unreacted starting materials .
- Recrystallization : Ethanol or water precipitation yields high-purity solids (e.g., 214–219°C melting point) .
Q. What advanced techniques identify biological targets of this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to enzymes or receptors .
- Crystallography : Resolves ligand-protein complexes (e.g., indole derivatives bound to HIV RT) .
Data Contradictions and Resolution
- Yield Variability : reports 50% yield for triazole-indole derivatives, while shows 25% for fluorophenyl analogs. This discrepancy may arise from steric effects of substituents or solvent polarity.
- NMR Shifts : Methyl group chemical shifts vary between δ 3.28 ppm (triazole derivatives) and δ 2.18 ppm (sulfonamide analogs) , highlighting the need for context-dependent interpretation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
